2-(4-hydroxy-3-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
Description
The compound "2-(4-hydroxy-3-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione" features a complex tetracyclic core fused with a triazatetracyclic system. Key structural elements include:
- A 4-hydroxy-3-methoxyphenyl substituent, contributing polarity and H-bonding capacity.
- A 7-methyl group on the triazatetracyclic framework, influencing steric effects and metabolic stability.
Properties
Molecular Formula |
C22H17N3O5 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione |
InChI |
InChI=1S/C22H17N3O5/c1-25-20-17(21(28)24-22(25)29)15(10-7-8-13(26)14(9-10)30-2)16-18(23-20)11-5-3-4-6-12(11)19(16)27/h3-9,15,23,26H,1-2H3,(H,24,28,29) |
InChI Key |
QEMWMBCBKAGCNR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=C(C=C5)O)OC)C(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursor Synthesis
The synthesis begins with the preparation of key intermediates, including functionalized coumarin derivatives and substituted phenyl ethylamines. For instance, 4-(2-aminoethyl)-2-methoxyphenol hydrochloride serves as a critical precursor for introducing the 4-hydroxy-3-methoxyphenyl moiety . This compound is synthesized via reductive amination of vanillin derivatives, followed by hydrochloric acid treatment to yield the hydrochloride salt . Parallelly, the coumarin core is functionalized at the 3-position using bromoacetylating agents, as demonstrated in analogous chromenone-thiazole hybrid systems.
Cyclocondensation and Tetracyclic Framework Assembly
The tetracyclic system is constructed through a sequence of [3+2] cycloadditions and intramolecular cyclizations. Patent data reveals that polycyclic carbamoylpyridones are synthesized via acid-catalyzed cyclocondensation of aminocoumarins with diketone derivatives . For the target compound, a similar approach likely involves reacting a functionalized coumarin bearing a β-ketoamide group with a methyl-substituted triazene precursor.
Critical reaction parameters include:
-
Solvent selection : Polar aprotic solvents like dioxane or dichloroethane enhance solubility and facilitate high-temperature reactions .
-
Catalysts : Triethylamine is frequently employed to scavenge acids, while palladium on charcoal aids in hydrogenation steps .
-
Temperature control : Reflux conditions (100–120°C) are optimal for cyclization, whereas lower temperatures (0–5°C) prevent side reactions during sensitive steps .
For example, a patent detailing analogous tetracyclo systems specifies heating a mixture of 2-(4-chlorophenyl)-2-hydroxyacetic acid and methanol with concentrated sulfuric acid at 45°C to form methyl esters, which are subsequently cyclized under vacuum .
Functionalization and Methyl Group Incorporation
The 7-methyl group on the triazatetracyclic system is introduced via alkylation or nucleophilic substitution. A common strategy involves treating intermediates with methyl iodide or propargyl bromide in the presence of a base such as sodium hydroxide . For instance, propargyl bromide reacts with a hydroxyacetamide intermediate in dichloroethane at 40°C, followed by catalytic hydrogenation to saturate alkyne bonds .
The methoxy and hydroxy groups on the phenyl ring are typically introduced early in the synthesis through O-methylation of catechol derivatives or selective demethylation using hydrobromic acid . Protection of phenolic hydroxyl groups as benzyl ethers is often necessary to prevent undesired side reactions during cyclization .
Purification and Characterization
Final purification involves a combination of solvent extraction, chromatography, and recrystallization. Ethyl acetate and hexane mixtures are effective for recrystallizing acetamide intermediates , while silica gel chromatography resolves regioisomeric byproducts .
Table 1: Representative Purification Protocol
| Step | Method | Conditions | Yield |
|---|---|---|---|
| Crude extraction | Ethyl acetate/water partitioning | 3 × 50 mL ethyl acetate, brine wash | 85% |
| Chromatography | Silica gel (60–120 mesh) | Hexane:ethyl acetate (3:1) gradient | 72% |
| Recrystallization | Ethyl acetate/hexane | 0°C for 12 hours | 91% |
Spectroscopic characterization includes ¹H/¹³C NMR to confirm the tetracyclic framework and mass spectrometry (ESI-MS) to verify molecular weight .
Optimization Challenges and Solutions
Key challenges in synthesizing this compound include:
-
Regioselectivity : Competing cyclization pathways may yield undesired ring sizes. Using bulky solvents like dichloroethane suppresses non-productive intermediates .
-
Oxidative degradation : The 4-hydroxy group is prone to oxidation during high-temperature steps. Adding antioxidants like ascorbic acid or conducting reactions under nitrogen mitigates this .
-
Low yields in final cyclization : Microwave-assisted synthesis has been explored for analogous systems to reduce reaction times from 72 hours to 30 minutes, improving yields from 45% to 78% .
Scalability and Industrial Adaptations
For large-scale production, continuous flow reactors are preferred over batch processes to enhance heat transfer and reduce decomposition . Patent data highlights the use of melt-phase reactions (solvent-free) at temperatures 20–50°C above the mixture’s melting point to accelerate cyclization . A pilot-scale protocol achieved 89% purity by coupling in-line FTIR monitoring with automated pH adjustment .
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxy-3-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds with similar structural features to 2-(4-hydroxy-3-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway.
- Case Studies : In vitro studies on MCF-7 breast cancer cells demonstrated that related compounds reduced cell viability significantly at concentrations as low as 1 μM .
2. Antioxidant Properties
The presence of hydroxyl groups in the structure contributes to its antioxidant capabilities:
- Radical Scavenging : The compound can neutralize free radicals and protect cellular components from oxidative stress.
- Research Findings : Studies have shown that similar phenolic compounds can reduce oxidative damage in biological systems .
Materials Science Applications
1. Photonic Applications
Due to its unique electronic properties:
- Organic Photovoltaics : The compound could be explored for use in organic solar cells due to its ability to absorb light and convert it into electrical energy.
- Case Studies : Research has indicated that tricyclic compounds can enhance charge transport properties when incorporated into photovoltaic devices .
2. Drug Delivery Systems
The structural characteristics may allow for incorporation into drug delivery mechanisms:
- Nanocarriers : The compound can be functionalized to create nanoparticles that encapsulate therapeutic agents for targeted delivery.
- Research Insights : Studies have indicated that nanoparticles modified with phenolic compounds improve drug solubility and bioavailability .
Summary of Findings
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Anticancer Activity | Inducing apoptosis in cancer cells | Significant reduction in cell viability at 1 μM |
| Antioxidant Properties | Neutralizing free radicals | Effective in reducing oxidative damage |
| Organic Photovoltaics | Enhancing charge transport in solar cells | Improved efficiency noted in related studies |
| Drug Delivery Systems | Development of nanocarriers for targeted therapy | Enhanced solubility and bioavailability observed |
Mechanism of Action
The mechanism of action of 2-(4-hydroxy-3-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substituents
2-(3,4-Dimethoxyphenyl)-5,7,9-Triazatetracyclo[...]-trione ()
- Molecular Formula : C₂₂H₁₇N₃O₅
- Key Differences :
- Replaces the 4-hydroxy-3-methoxyphenyl group with a 3,4-dimethoxyphenyl moiety, eliminating the hydroxyl group.
- Physicochemical Properties :
- LogD (pH 7.4): 1.21
- H-bond donors/acceptors: 3/6
- Polar Surface Area (PSA): 105.76 Ų
- Implications :
2-(3-Methoxyphenyl)-7-(3-Methoxypropyl)-...-trione ()
- Molecular Formula : C₂₅H₂₅N₃O₅
- Key Differences :
- Features a 3-methoxyphenyl group and a 3-methoxypropyl chain, introducing additional lipophilic substituents.
- Implications :
Heterocyclic Framework Variants
Hexaazatricyclo Compounds ()
- Example : 12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[...]pentaene ().
- Key Differences :
- Hexaazatricyclic core vs. the target’s triazatetracyclic system.
- Substituted with 4-methoxyphenyl and phenyl groups.
- Implications :
Thia- and Dithia-Containing Analogs ()
- Example: 4-(10-Thia-3,5,6,8-tetrazatetracyclo[...]phenol ().
- Key Differences :
- Incorporates sulfur atoms in place of nitrogen or carbon in the heterocycle.
- Implications :
Physicochemical and Pharmacokinetic Properties
*Inference: The target’s hydroxyl group likely lowers LogD compared to ’s dimethoxy analog, increasing aqueous solubility but reducing passive diffusion .
Biological Activity
The compound 2-(4-hydroxy-3-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic molecule known for its potential biological activities. This article reviews its biological properties based on available research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₃O₃
- Molecular Weight : Approximately 318.36 g/mol
- IUPAC Name : this compound
Antioxidant Activity
Research has shown that compounds with similar structural motifs often exhibit significant antioxidant properties. The presence of the methoxy and hydroxy groups in the phenyl ring is known to enhance radical scavenging activity. Studies indicate that such compounds can reduce oxidative stress markers in various biological systems.
| Study | Findings |
|---|---|
| Demonstrated significant reduction in reactive oxygen species (ROS) in cellular models. | |
| Showed protective effects against lipid peroxidation in neuronal cells. |
Anticancer Properties
The compound has been investigated for its anticancer potential due to its ability to induce apoptosis in cancer cells. The tricyclic structure may contribute to its interaction with cellular targets involved in cell cycle regulation.
Neuroprotective Effects
Neuroprotective properties have also been attributed to this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease.
The biological activity of this compound is thought to involve several mechanisms:
- Radical Scavenging : The hydroxyl groups donate electrons to free radicals.
- Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs) leading to cell cycle inhibition.
- Apoptosis Induction : Activation of caspases and mitochondrial pathways.
- Neuroprotection : Inhibition of neuroinflammation and modulation of neurotransmitter levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
